5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant implications in medicinal chemistry. This compound belongs to the class of pyrrolo[2,3-b]pyridines, which are recognized for their diverse biological activities. The chemical structure features a pyrrole ring fused to a pyridine, with fluorine and iodine substituents that enhance its reactivity and potential pharmacological properties. The compound's unique properties make it a valuable building block in the synthesis of various bioactive molecules.
The compound is cataloged under the Chemical Abstracts Service number 1015610-23-7 and is available from various chemical suppliers, including Sigma-Aldrich and Advanced ChemBlocks. It is typically synthesized for research purposes, particularly in the development of new pharmaceuticals and agrochemicals .
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine is classified as a halogenated nitrogen-containing heterocycle. Its molecular formula is , and it has a molecular weight of approximately 220.02 g/mol. This compound falls under the broader category of pyrrolopyridines, which are known for their utility in medicinal chemistry due to their ability to interact with biological targets effectively.
The synthesis of 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods, primarily focusing on halogenation reactions and cyclization processes. Common synthetic routes include:
Technical details often involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent degradation or unwanted side reactions .
The molecular structure of 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine features:
The compound's structural representation can be depicted using SMILES notation: FC1=CN=C2NCCC2=C1
. The presence of halogens significantly influences its electronic properties and reactivity patterns.
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions typical for halogenated heterocycles:
These reactions are essential for constructing diverse derivatives that may exhibit enhanced biological activities .
The mechanism of action for compounds like 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine typically involves interactions with specific biological targets such as enzymes or receptors. The presence of fluorine and iodine enhances lipophilicity and bioavailability, allowing for better penetration into biological membranes.
Data from studies indicate that these compounds may exhibit inhibitory effects on certain enzymes or modulate receptor activity, contributing to their potential therapeutic effects in treating various diseases .
Relevant data suggest that the compound exhibits typical reactivity patterns associated with halogenated heterocycles, making it suitable for further functionalization in synthetic applications .
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine is utilized primarily in medicinal chemistry for:
Its unique properties make it an attractive candidate for researchers aiming to develop novel therapeutic agents with improved efficacy and selectivity against specific biological targets .
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. This bicyclic aromatic system provides an optimal three-dimensional framework for interacting with biological targets, particularly protein kinases and viral polymerases. The introduction of halogens at specific positions dramatically enhances the pharmacophoric utility of this heterocycle. 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine exemplifies this strategic modification, featuring two halogens with complementary functions: the fluorine atom serves as a hydrogen-bond acceptor and modulates electron distribution, while the iodine atom provides a synthetic handle for cross-coupling reactions. This dual functionality enables efficient structure-activity relationship (SAR) exploration through transition metal-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings, facilitating rapid diversification of the pyrrolopyridine core [8] [9]. The scaffold's planar configuration allows for deep penetration into hydrophobic enzyme pockets, with crystallographic studies revealing key interactions between the pyrrole nitrogen and hinge regions of kinases [10].
The strategic incorporation of fluorine and iodine at the 5- and 4-positions, respectively, creates a synergistic electronic and steric profile that enhances both synthetic utility and target binding:
Fluorine Effects: The 5-fluoro substituent exerts strong electron-withdrawing effects that significantly influence the π-electron system of the heterocycle. This modification decreases the pKa of the pyrrolic NH (predicted pKa ≈ 12.24) [9], potentially enhancing membrane permeability. Fluorine's small atomic radius (van der Waals radius: 1.47 Å) allows it to occupy positions inaccessible to bulkier substituents while forming favorable interactions with hydrophobic enzyme pockets. The C-F bond's high stability also improves metabolic resistance against oxidative degradation pathways [8].
Iodine Effects: The 4-iodo group serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions due to its moderate reactivity and superior steric accessibility compared to chloro or bromo analogs. Iodine's polarizability contributes to halogen bonding interactions with carbonyl oxygen atoms and electron-rich regions in biological targets (bond strength: 5-15 kJ/mol). This capability is particularly valuable in designing inhibitors for ATP-binding sites, where halogen bonding can supplement conventional hydrophobic interactions [6].
Table 1: Physicochemical Properties of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₇H₄FIN₂ | Elemental Analysis |
Molecular Weight | 262.02 g/mol | Mass Spectrometry |
Purity | 95.0-97.0% | HPLC |
Melting Point | Not Reported | - |
Boiling Point | 363.1±37.0°C at 760 mmHg | Predicted |
Density | 2.2±0.1 g/cm³ | Predicted |
LogP | 2.1-2.3 | Calculated (XLogP3) |
Topological Polar Surface Area | 28.7 Ų | Computed |
The exploration of 7-azaindoles as bioactive scaffolds began in earnest during the 1990s, primarily focused on kinase inhibition applications. Early analogs featured simple substitutions that provided proof-of-concept for target engagement but suffered from suboptimal pharmacokinetic properties. The introduction of halogen atoms at strategic positions marked a significant advancement in the scaffold's drug discovery utility. The specific combination of 4-iodo and 5-fluoro substitutions emerged as particularly valuable for addressing limitations in antiviral and anticancer agent design.
This compound's significance is highlighted by its role in developing potent PB2 inhibitors for influenza therapy. Researchers utilized the 4-iodo position to introduce pyrazin-2(1H)-one derivatives via cross-coupling, yielding compound 12b (KD = 0.11 μM by SPR) that demonstrated exceptional activity against influenza RNA-dependent RNA polymerase [6]. Similarly, the scaffold has been employed in fibroblast growth factor receptor (FGFR) inhibitor development, where derivatives exhibited low nanomolar IC₅₀ values against FGFR1-3 (e.g., compound 4h: FGFR1 IC₅₀ = 7 nM) [10]. The historical progression of 7-azaindole chemistry demonstrates a shift from simple heterocyclic cores to strategically halogenated analogs that enable targeted inhibitor design with improved potency and selectivity profiles.
Table 2: Key Therapeutic Applications of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives
Therapeutic Area | Derivative Structure | Biological Activity | Patent/Publication |
---|---|---|---|
Influenza Antivirals | 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one | PB2 KD: 0.11 μM (SPR); EC₅₀: 1.025 μM | WO-2020081848-A1 [8] |
FGFR Inhibitors | 1H-pyrrolo[2,3-b]pyridine-based small molecules | FGFR1 IC₅₀: 7 nM; Antiproliferative activity | US-10259811-B2 [8] |
TBK1 Inhibitors | Tank-binding kinase inhibitor compounds | Not specified | US-2015344473-A1 [8] |
PTP Inhibitors | Protein tyrosine phosphatase inhibitors | Not specified | EP-3867238-A1 [8] |
The synthetic versatility of this scaffold is evidenced by its commercial availability from major chemical suppliers (Sigma-Aldrich, Fluorochem, BOC Sciences) as a specialized building block for drug discovery programs [1] [5] [8]. Current research continues to explore novel derivatization strategies to address emerging therapeutic targets, particularly in oncology and antiviral therapy, cementing 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine's status as a high-value synthetic intermediate in modern medicinal chemistry.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9